molecular formula C4H11BrClN B8063267 (2-bromo-2-methylpropyl)azanium;chloride

(2-bromo-2-methylpropyl)azanium;chloride

Cat. No.: B8063267
M. Wt: 188.49 g/mol
InChI Key: FFALRUITWIBIOB-UHFFFAOYSA-N
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Description

The compound with the identifier (2-bromo-2-methylpropyl)azanium;chloride is known as Diethyl 2-(trifluoromethyl)benzylphosphonate. This compound is characterized by the presence of a trifluoromethyl group attached to a benzylphosphonate moiety. It is a significant compound in the field of organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(trifluoromethyl)benzylphosphonate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl phosphite with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of Diethyl 2-(trifluoromethyl)benzylphosphonate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(trifluoromethyl)benzylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted benzylphosphonates.

Scientific Research Applications

Diethyl 2-(trifluoromethyl)benzylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(trifluoromethyl)benzylphosphonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with metal ions and enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl benzylphosphonate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    Diethyl 2-(chloromethyl)benzylphosphonate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different chemical behavior.

Uniqueness

Diethyl 2-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

(2-bromo-2-methylpropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFALRUITWIBIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[NH3+])Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[NH3+])Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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